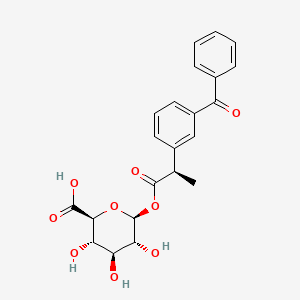

(R)-Ketoprofen-Acyl-beta-D-glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-Ketoprofen Acyl-beta-D-glucuronide is a metabolite of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, fever, and inflammation. It is a glucuronide conjugate formed by the liver, which is excreted in the urine. In recent years, (R)-Ketoprofen Acyl-beta-D-glucuronide has gained attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Rolle bei medikamenteninduzierten Toxizitäten

Acyl-Glucuronide, wie z. B. ®-Ketoprofen-Acyl-beta-D-glucuronid, wurden hinsichtlich ihrer Rolle bei medikamenteninduzierten Toxizitäten untersucht . Diese Metaboliten werden durch den Metabolismus von Arzneimitteln, die Carbonsäure enthalten, sowohl bei Tieren als auch beim Menschen gebildet . Sie zirkulieren oft im Plasma, bevor sie mit dem Urin und der Galle ausgeschieden werden . Aufgrund ihrer Reaktivität können Acyl-Glucuronide biologische Moleküle kovalent modifizieren, darunter Proteine, Lipide und Nukleinsäuren . Dies kann zu unvorhergesehenen Wechselwirkungen mit verschiedenen biologischen Systemen führen .

2. Hemmung von Cytochrom P450 (CYP)-Enzymen Acyl-Glucuronide wurden als Hemmstoffe von Cytochrom P450 (CYP)-Enzymen gefunden . So wird beispielsweise das Lipid-regulierende Medikament Gemfibrozil stark glucuronidiert, um Gemfibrozil-Acyl-Glucuronid zu bilden, das ein bekannter mechanismusbasierter Inhibitor von CYP2C8 ist . Diese Hemmung kann zu klinisch relevanten Arzneimittel-Arzneimittel-Wechselwirkungen mit den Arzneimitteln führen, die von CYP2C8 metabolisiert werden .

3. Potenzial für die Medikamentenentwicklung und die Optimierung von Leitstrukturen Die Erforschung von Acyl-Glucuroniden ist auch in Programmen zur Medikamentenentwicklung und zur Optimierung von Leitstrukturen von Bedeutung . Das Verständnis der molekularen Mechanismen, die der Toxizität von Arzneimitteln, die Carbonsäure enthalten, und ihrer Acyl-Glucuronid-Metaboliten zugrunde liegen, kann bei der Entwicklung sichererer Arzneimittel helfen<a aria-label="1: 3. Potential for Drug Discovery and Lead Optimization The study of acyl glucuronides is also important in drug discovery and lead optimization programs1" data-citationid="9527a188-bef4-2175-87c1-23983964292c-26" h="ID=SERP,50

Wirkmechanismus

Target of Action

The primary targets of ®-Ketoprofen Acyl-beta-D-glucuronide, also known as (2S,3S,4S,5R,6S)-6-[(2R)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, are biological molecules, including proteins, lipids, and nucleic acids . These targets play a crucial role in various biological systems and pathways .

Mode of Action

This compound interacts with its targets through a process known as conjugation with glucuronic acid . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, often referred to as ‘acyl glucuronides’ (AGs) . Unlike other types of glucuronide, AGs exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety . This allows AGs to covalently modify biological molecules .

Biochemical Pathways

The formation of AGs is an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This process results in the formation of AGs that often circulate in plasma prior to being excreted in urine and bile . The reactions occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .

Pharmacokinetics

The pharmacokinetics of ®-Ketoprofen Acyl-beta-D-glucuronide involves its circulation in plasma, excretion in urine and bile, and its inherent instability under physiological conditions . These factors significantly impact the compound’s bioavailability .

Result of Action

The covalent modification of biological molecules by AGs can lead to unanticipated interactions with several biological systems . This can result in the inhibition of key enzymes and transporters, and potentially mediate drug-induced toxicities .

Action Environment

The action, efficacy, and stability of ®-Ketoprofen Acyl-beta-D-glucuronide can be influenced by various environmental factors. These include the bioactivation of carboxylic acid drugs by alternative pathways, the inherent instability of AGs under physiological conditions, and the potential for AG-mediated toxicity .

Biochemische Analyse

Biochemical Properties

®-Ketoprofen Acyl-beta-D-glucuronide is a type of acyl glucuronide (AG), a class of compounds known for their ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This modification occurs either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues . The electrophilicity of AGs is strongly influenced by the attached drug moiety .

Cellular Effects

It is known that AGs can inhibit key enzymes and transporters, and interact with several biological systems . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of ®-Ketoprofen Acyl-beta-D-glucuronide involves its ability to covalently modify biological molecules. This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level

Temporal Effects in Laboratory Settings

Ags are known to be unstable under physiological conditions, which can lead to significant challenges in assessing their effects .

Dosage Effects in Animal Models

It is known that the clearance of AGs is predominantly renal in humans , which could potentially influence dosage effects.

Metabolic Pathways

®-Ketoprofen Acyl-beta-D-glucuronide is a product of the glucuronidation pathway . This pathway involves the conjugation of carboxylic acid-containing drugs with glucuronic acid, resulting in the formation of AGs . These AGs often circulate in plasma before being excreted in urine and bile .

Transport and Distribution

It is known that AGs can inhibit key enzymes and transporters , which could potentially influence their distribution.

Subcellular Localization

Given its ability to covalently modify biological molecules , it may be found in various compartments or organelles within the cell.

The information provided is based on the current understanding and available research .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16+,17+,18-,19+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTXSZZKPHBHMA-IFMPTUIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)